5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic molecule that features a piperazine ring, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol: can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cetirizine hydrochloride related compounds .
Uniqueness
What sets 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C28H29ClN4O2 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C28H29ClN4O2/c1-20-27(21-6-3-2-4-7-21)28(31-30-20)25-11-10-24(19-26(25)34)35-17-16-32-12-14-33(15-13-32)23-9-5-8-22(29)18-23/h2-11,18-19,34H,12-17H2,1H3,(H,30,31) |
InChI Key |
AKLCYOZJDJCCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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